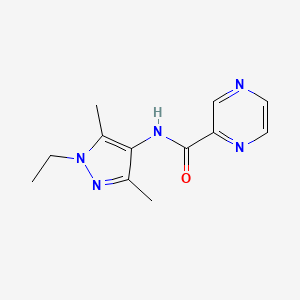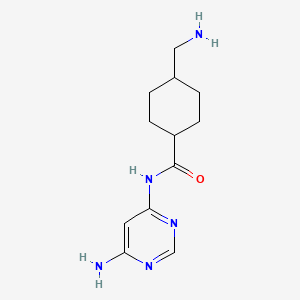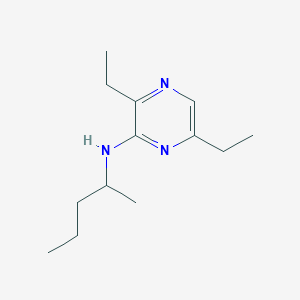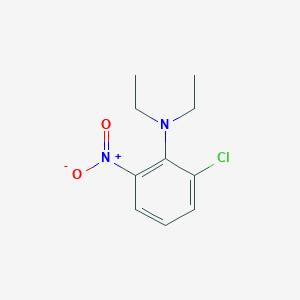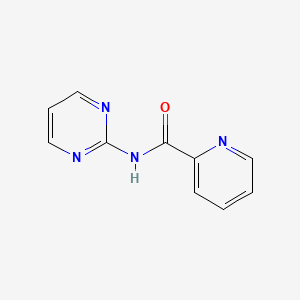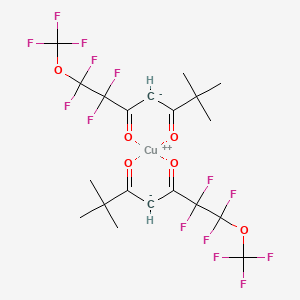
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione is a copper complex of a fluorinated heptanedione. This compound is notable in coordination chemistry and catalysis due to its unique structure and properties .
Vorbereitungsmethoden
The synthesis of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione typically involves the reaction of copper acetate hydrate with the corresponding heptanedione in a methanol solution. The reaction conditions are carefully controlled to ensure the formation of the desired copper complex . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper complex to lower oxidation states.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
Wissenschaftliche Forschungsanwendungen
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological research, including studies on enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione involves its interaction with molecular targets and pathways. The copper center plays a crucial role in catalysis and coordination, facilitating various chemical reactions. The fluorinated heptanedione ligands contribute to the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione can be compared with other similar compounds, such as:
Copper bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate): This compound has a similar structure but different fluorination patterns.
Copper(II) 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate: Another similar compound with variations in the ligand structure. The uniqueness of this compound lies in its specific fluorination pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C20H20CuF14O6 |
|---|---|
Molekulargewicht |
685.9 g/mol |
IUPAC-Name |
copper;1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)heptane-3,5-dione |
InChI |
InChI=1S/2C10H10F7O3.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)20-10(15,16)17;/h2*4H,1-3H3;/q2*-1;+2 |
InChI-Schlüssel |
ZPNLFCQTJZDXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(OC(F)(F)F)(F)F)(F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


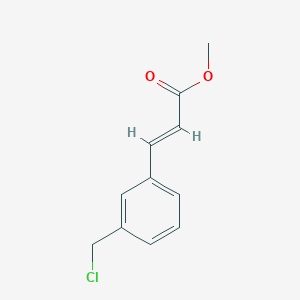

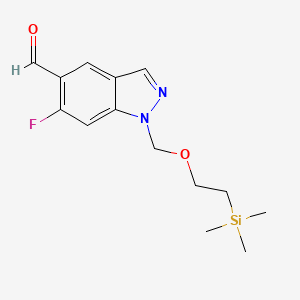

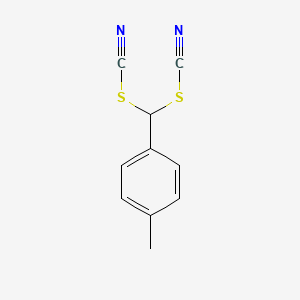
![7-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13114424.png)
